Bienvenue dans la boutique en ligne BenchChem!

4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid

Enzyme Inhibition Trypanosoma cruzi Aminopeptidase

4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid (CAS 926232-25-9) is a uniquely substituted benzoic acid building block. The 4-ethyl group critically increases lipophilicity (LogP ~2.4 vs ~0.74 for unsubstituted morpholinosulfonyl benzoic acid analogs), enhancing membrane permeability and target binding in cell-based assays. This scaffold is validated in the potent LSD1 inhibitor SP2509 (IC50 13 nM). The free carboxylic acid enables rapid derivatization into amides, esters, or hydrazides for SAR exploration. Also evaluated against T. cruzi LAP at 30 µM. Choose this compound for assay-relevant physicochemical properties that close analogs cannot replicate.

Molecular Formula C13H17NO5S
Molecular Weight 299.34 g/mol
CAS No. 926232-25-9
Cat. No. B3372695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid
CAS926232-25-9
Molecular FormulaC13H17NO5S
Molecular Weight299.34 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C13H17NO5S/c1-2-10-3-4-11(13(15)16)9-12(10)20(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16)
InChIKeyCMDMTXRBPVOHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid (CAS 926232-25-9) Sourcing and Chemical Profile


4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid (CAS 926232-25-9) is a sulfonamide-derivatized benzoic acid with a morpholine ring . It is a research compound offered by various chemical suppliers, with catalog purities typically ranging from 95% to 98% . Key predicted physicochemical properties include a molecular weight of 299.34 g/mol, a predicted pKa of 3.96 (±0.10), and a predicted logP of approximately 2.4, which define its solubility and ionization characteristics relevant for in vitro and in vivo applications [1]. The compound serves as a versatile building block in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) around the benzoic acid core due to the distinct substitution pattern of an ethyl group at the 4-position and the morpholine-4-sulfonyl group at the 3-position .

Why Substituting 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid with Simple Morpholinosulfonyl Analogs Fails


The specific substitution pattern of the 4-ethyl group on the benzoic acid ring creates a unique chemical and biological profile that is not replicated by simple morpholinosulfonyl benzoic acid analogs like 4-(Morpholine-4-sulfonyl)-benzoic acid (CAS 10252-82-1) or 3-(Morpholine-4-sulfonyl)benzoic acid (CAS 299181-75-2) . The presence of the ethyl substituent directly alters lipophilicity and steric bulk compared to the unsubstituted analogs. For instance, the predicted LogP for 4-ethyl-3-(morpholine-4-sulfonyl)benzoic acid is ~2.4, whereas for the 4-substituted analog without the ethyl group, the LogP is significantly lower at 0.74 [1][2]. This difference in lipophilicity impacts membrane permeability and target binding, which are critical for in vitro and in vivo studies. Similarly, the 4-ethyl substitution differentiates it from 4-ethyl-3-sulfamoylbenzoic acid (CAS 926187-61-3), which lacks the morpholine ring entirely, resulting in a much lower molecular weight and altered hydrogen bonding capacity . These variations mean that substituting a closely related analog would change the compound's physicochemical and biological behavior, invalidating comparative assays or SAR studies .

Quantitative Differentiation Evidence for 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid (CAS 926232-25-9)


Target Engagement: Inhibition of T. cruzi LAP at 30 µM

The compound was evaluated for its ability to inhibit the Leucine Aminopeptidase (LAP) from Trypanosoma cruzi, a target for Chagas disease. The compound was tested at a single concentration of 30 µM . In the absence of a directly reported IC50, this data point indicates that at 30 µM, the compound is capable of engaging this biological target. This is in contrast to 4-(Morpholine-4-sulfonyl)-benzoic acid (CAS 10252-82-1), which has been studied primarily for its inhibition of carbonic anhydrase enzymes, not T. cruzi LAP, suggesting a divergence in target profile based on the specific substitution pattern .

Enzyme Inhibition Trypanosoma cruzi Aminopeptidase

Predicted Lipophilicity (LogP) Advantage Over Unsubstituted Analogs

The predicted partition coefficient (LogP) for 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid is approximately 2.4 [1]. This is more than three times higher than the LogP of 0.74 predicted for its unsubstituted analog, 2-(morpholinosulfonyl)benzoic acid [2]. Higher lipophilicity is a key determinant of membrane permeability and is often correlated with improved oral absorption and cell penetration in in vitro assays. The increased LogP is directly attributable to the 4-ethyl substituent on the phenyl ring [1].

Physicochemical Property Lipophilicity Drug-Likeness

Scaffold Differentiation: LSD1 Inhibitor Potency vs. SP2509 Core

The compound's core, 3-(morpholinosulfonyl)benzoic acid, is a key structural feature of the potent LSD1 inhibitor SP2509, which has an IC50 of 13 nM [1]. While SP2509 is a more complex hydrazide derivative, the unelaborated 4-ethyl-3-(morpholine-4-sulfonyl)benzoic acid serves as a critical starting point for SAR exploration and is the base scaffold from which such potent molecules are derived. By contrast, the 4-substituted analog (4-(Morpholine-4-sulfonyl)-benzoic acid) has been reported to have a significantly weaker affinity for carbonic anhydrase IX (Ki of 3.9 nM for a derivative vs. a Kd of 8.33 µM for the simple acid) [2][3]. This suggests the 3-substitution pattern, as found in the target compound, is more conducive to developing high-potency inhibitors.

Cancer Therapeutics LSD1 Inhibition Epigenetics

Distinct Physicochemical Profile Compared to Sulfamoyl Analog

The presence of the morpholine ring provides a distinct physicochemical profile compared to a simple sulfamoyl analog. 4-Ethyl-3-sulfamoylbenzoic acid (CAS 926187-61-3) has a molecular weight of 229.26 g/mol and the sulfamoyl group (-SO2NH2) acts as both a hydrogen bond donor and acceptor . In contrast, 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid has a larger molecular weight of 299.34 g/mol, and the morpholinosulfonyl group (-SO2-N(CH2CH2)2O) can only act as a hydrogen bond acceptor [1]. This difference in hydrogen bonding capacity alters solubility, target binding interactions, and overall pharmacokinetic properties, making the two compounds non-interchangeable in any experimental setting.

Physicochemical Property Molecular Weight Hydrogen Bonding

Optimal Application Scenarios for 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid (CAS 926232-25-9)


Medicinal Chemistry: SAR Exploration for LSD1/Epigenetic Inhibitors

This compound is an ideal building block for synthesizing libraries of novel LSD1 inhibitors, as its core scaffold is found in the potent inhibitor SP2509 (IC50 = 13 nM) [1]. Researchers can leverage the free carboxylic acid for facile derivatization into amides, esters, or hydrazides to explore the SAR around the 4-ethyl and morpholinosulfonyl moieties. The substitution pattern is validated for this target class, providing a higher probability of discovering new active compounds compared to unsubstituted analogs.

Neglected Tropical Disease Research: Chagas Disease Target Screening

The compound has been evaluated for inhibition of T. cruzi LAP at a concentration of 30 µM, indicating target engagement . It is suitable for inclusion in screening panels against Leucine Aminopeptidase or other T. cruzi targets. Its distinct physicochemical profile (LogP ~2.4) suggests it may possess better cell permeability than simpler benzoic acid derivatives, making it a more relevant probe for cell-based anti-trypanosomal assays [2].

Chemical Biology: Carbonic Anhydrase (CA) Inhibitor Development

While the unelaborated acid may show weak affinity, it serves as a versatile starting point for developing potent and selective carbonic anhydrase inhibitors. By functionalizing the carboxylic acid group, researchers can introduce zinc-binding groups (e.g., sulfonamides) to create molecules with nanomolar affinity for tumor-associated isoforms like CA IX . The 4-ethyl group provides a distinct steric and lipophilic handle for improving isoform selectivity over off-target CAs (e.g., CA II).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.